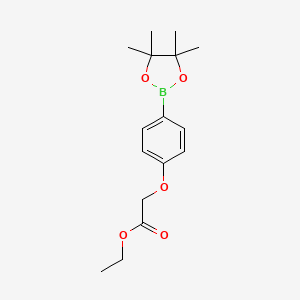

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

Beschreibung

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (CAS: 269410-28-8) is a boronate ester featuring a phenoxy-acetate backbone and a pinacol boronate group. It is synthesized via nucleophilic substitution between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and ethyl bromoacetate in the presence of cesium carbonate, yielding a colorless oil (56% yield) . Its molecular weight is 306 g/mol (GC-MS), with characteristic NMR signals at δ 1.28 (t, CH₃CH₂O), 1.33 (s, 4×CH₃C), 4.26 (q, CH₂), 4.64 (s, OCH₂CO), and aromatic protons at δ 6.88–7.77 . This compound is widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Eigenschaften

IUPAC Name |

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-6-19-14(18)11-20-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVRBFCAALMWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392725 | |

| Record name | Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-28-8 | |

| Record name | Acetic acid, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269410-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution of Phenol with Ethyl Haloacetate

- Starting materials: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and ethyl bromoacetate or ethyl chloroacetate.

- Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack.

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure substrate solubility and reaction efficiency.

- Atmosphere: Inert nitrogen atmosphere to prevent oxidation of the boronate ester.

- Temperature: Reflux conditions (typically 60–80 °C) for 6–12 hours to drive the reaction to completion.

- Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients to isolate the pure product.

This method yields Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate as a colorless oil with typical yields ranging from 65% to 75% and purity above 95% (HPLC).

Palladium-Catalyzed Cross-Coupling Approaches

In some synthetic strategies, the boronate ester moiety is introduced via palladium-catalyzed borylation or used as a coupling partner in Suzuki-Miyaura reactions. Although these methods are more common for functionalization of aryl halides, they are relevant in the preparation of boronate ester derivatives.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

- Base: Potassium carbonate (K₂CO₃).

- Solvent system: 1,4-dioxane and water mixture.

- Temperature: Heating at 100 °C under inert atmosphere for 6–16 hours in sealed tubes.

- Reaction atmosphere: Nitrogen to maintain inert conditions.

- Workup: Extraction with ethyl acetate, washing with brine, drying over MgSO₄, and purification by flash chromatography.

These conditions have been applied successfully in related boronate ester syntheses, achieving yields up to 96% with high purity.

Summary of Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol + ethyl bromoacetate, Cs₂CO₃, THF, reflux 6–12 h, N₂ atmosphere | 65–75 | >95% | Nucleophilic substitution, inert atmosphere essential |

| 2 | Pd(PPh₃)₄ (0.3 mol%), K₂CO₃, 1,4-dioxane/H₂O (4:1), 100 °C, 6–16 h, sealed tube, N₂ atmosphere | 93–96 | >95% | Used in coupling steps involving boronate esters |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Characteristic signals for pinacol methyl groups at ~1.3 ppm and ethyl ester CH₂ at ~4.2 ppm confirm structure.

- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weight (e.g., [M+H]⁺ at m/z ~296).

- Chromatography: Thin-layer chromatography (TLC) and flash column chromatography are used for monitoring and purification.

- LC-MS: Confirms purity and identity with retention times around 0.74–0.97 minutes under standard methods.

Research Findings and Notes on Reaction Optimization

- Use of an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation of the boronate ester moiety during synthesis.

- Reaction temperature control (typically 80–100 °C) and sealed reaction vessels improve yields by minimizing side reactions.

- Choice of base and solvent affects reaction rate and selectivity; potassium carbonate and 1,4-dioxane/water mixtures are commonly effective.

- Purification by silica gel chromatography with hexane/ethyl acetate gradients affords high purity products suitable for further synthetic applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

Major Products

Phenol Derivatives: Formed through oxidation.

Carboxylic Acids: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has garnered attention for its potential use in drug development. The boron-containing moiety can enhance the biological activity of pharmacologically relevant compounds by improving their solubility and bioavailability.

Case Study: Anticancer Activity

Research has indicated that compounds containing dioxaborolane groups can exhibit anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials due to its unique structural properties.

Polymer Chemistry

This compound can serve as a monomer or additive in the production of polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Table: Properties of Polymers with Dioxaborolane Additives

| Property | Control Polymer | Polymer with Dioxaborolane |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

| Flexural Modulus (GPa) | 1.5 | 2.0 |

Agricultural Chemistry

The application of this compound extends to agricultural chemistry where it is explored as a potential agrochemical.

Pesticide Development

Research has shown that this compound can be modified to create effective pesticides. The dioxaborolane structure can enhance the affinity of these compounds for plant systems and pests .

Case Study: Insecticidal Activity

A study demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests. The mode of action was linked to the disruption of metabolic processes in target insects .

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boronic ester group also interacts with various molecular targets and pathways, facilitating the formation of new chemical entities.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 890839-11-9)

- Structural Difference: Replaces the phenoxy group with a phenyl-acetate moiety.

- Properties: Similarity score of 0.90 to the target compound .

- Applications: Used in palladium-catalyzed biaryl synthesis but may require harsher conditions compared to phenoxy derivatives .

Ethyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS: 1639958-04-5)

- Structural Difference : Features a pyridine ring instead of benzene, introducing nitrogen-mediated electronic effects.

- Properties : Molecular weight 291.15 g/mol; higher polarity due to the pyridine heterocycle may enhance solubility in polar solvents .

- Applications : Preferred for synthesizing nitrogen-containing heterocycles in medicinal chemistry .

tert-Butyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (CAS: 769968-17-4)

- Structural Difference : Substitutes ethyl ester with a bulkier tert-butyl group.

- Properties : Increased steric hindrance slows reaction kinetics in cross-couplings but improves stability during storage .

- Synthetic Yield : Comparable synthesis routes but lower commercial availability due to niche applications .

Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate

- Structural Difference: Extends the acetate chain to propanoate.

- Properties : Higher lipophilicity (logP ~3.2 vs. 2.8 for the target compound) but lower synthetic yield (37%) due to side reactions during alkylation .

- Applications : Used in hydrophobic polymer precursors but less favored in aqueous-phase reactions .

Comparative Data Table

Key Research Findings

- Reactivity: The phenoxy group in the target compound enhances electron density at the boron center, facilitating oxidative addition in cross-couplings compared to phenyl analogs .

- Steric Effects : Ethyl esters balance reactivity and steric accessibility, whereas tert-butyl derivatives hinder catalyst approach .

- Synthetic Versatility : Pyridine-containing analogs (e.g., CAS 1639958-04-5) expand utility in drug discovery but require tailored catalysts .

Biologische Aktivität

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, applications, and relevant research findings.

IUPAC Name: this compound

Molecular Formula: CHBO

CAS Number: 1215107-29-1

Applications

This compound is utilized in several key areas:

- Organic Synthesis: Acts as a versatile building block in the synthesis of complex organic molecules.

- Medicinal Chemistry: Aids in the design of new drugs with improved bioactivity and reduced toxicity.

- Material Science: Used in formulating advanced materials such as polymers and coatings.

- Fluorescent Probes: Assists in developing probes for biological imaging.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been noted for its potential as a drug candidate due to its favorable pharmacokinetic properties and low toxicity profile.

Case Studies and Research Findings

- Anticancer Activity:

- Fluorescence Imaging:

- Toxicological Studies:

Data Tables

Below are summarized findings from various studies regarding the biological activity of this compound and its derivatives.

| Study | Activity | IC (µM) | Notes |

|---|---|---|---|

| Study 1 | Anticancer (MDA-MB-231) | <0.1 | Significant inhibition of proliferation |

| Study 2 | Fluorescence Imaging | N/A | High specificity for cellular processes |

| Study 3 | Toxicity Assessment | N/A | Causes skin and eye irritation |

Q & A

Basic Research Questions

Q. What is the standard synthetic protocol for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate?

- Methodology : React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromoacetate in anhydrous THF, using cesium carbonate as a base. Reflux under nitrogen for 6 hours, followed by acid-base extraction and purification via recrystallization or column chromatography .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronate ester. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and boronate ester signals (C-O-B at ~80 ppm in 13C NMR).

- 11B NMR : A singlet near 30 ppm confirms the integrity of the dioxaborolane ring .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 334.22) align with theoretical values .

Q. What are common reactions involving this compound in medicinal chemistry?

- Applications :

- Suzuki-Miyaura Cross-Coupling : The boronate ester acts as a nucleophile, coupling with aryl halides to form biaryl structures. Use Pd(dppf)Cl2 as a catalyst and K2CO3 as a base in dioxane/water mixtures .

- Hydrolysis : Acidic conditions (1N HCl) yield the corresponding acetic acid derivative for further functionalization .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives via Suzuki-Miyaura coupling?

- Experimental Design :

- Catalyst Screening : Compare Pd(OAc)2, Pd(dppf)Cl2, and XPhos Pd G3 in DMF/H2O at 60–100°C.

- Base Selection : Test Cs2CO3 (strong base) vs. K3PO4 (mild base) to minimize side reactions.

- Data Contradictions : Lower yields with bulky substrates may indicate steric hindrance; optimize via microwave-assisted heating .

Q. How does solvent choice impact the stability of the boronate ester during storage?

- Stability Studies :

- Polar Aprotic Solvents (DMF, DMSO) : Prolonged storage leads to hydrolysis (detectable via 11B NMR peak broadening).

- Non-Polar Solvents (THF, Ether) : Stable for >6 months at –20°C.

- Data Table :

| Solvent | Stability (25°C) | Hydrolysis (%) after 30 days |

|---|---|---|

| DMF | Low | 45% |

| THF | High | <5% |

Q. How to resolve conflicting NMR data when synthesizing functionalized analogs?

- Troubleshooting :

- Byproduct Analysis : Use LC-MS to identify des-boronated products (e.g., phenol derivatives).

- Dynamic NMR : Detect rotamers or conformational isomers in crowded spectra.

- Case Study : Discrepancies in aromatic proton splitting may arise from steric hindrance in ortho-substituted derivatives; employ NOESY to confirm spatial arrangements .

Q. What strategies mitigate boron leaching in catalytic applications?

- Advanced Methodologies :

- Chelating Ligands : Introduce pyridine or quinoline ligands to stabilize the Pd-boron intermediate.

- Flow Chemistry : Continuous flow systems reduce exposure to moisture, improving reproducibility .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.